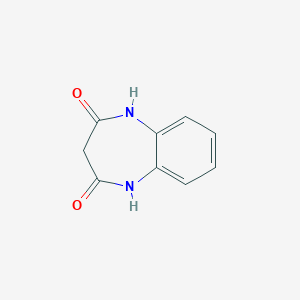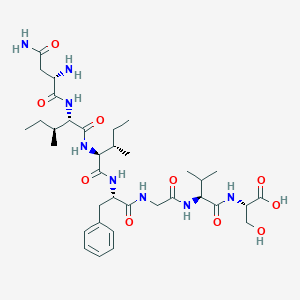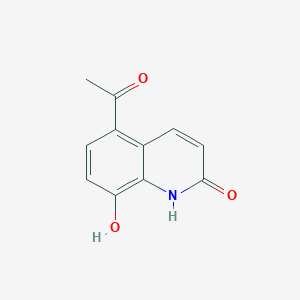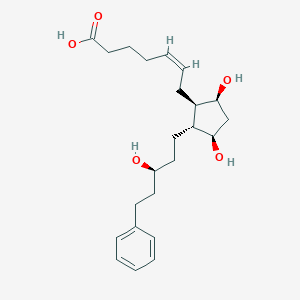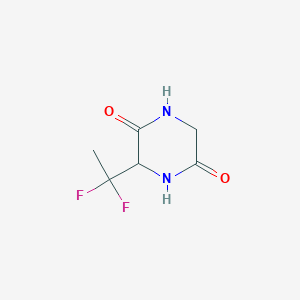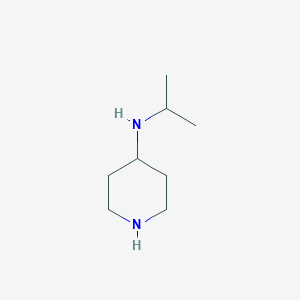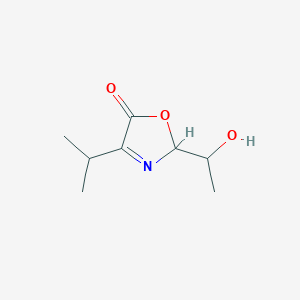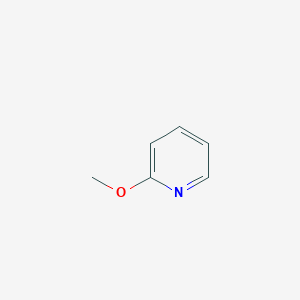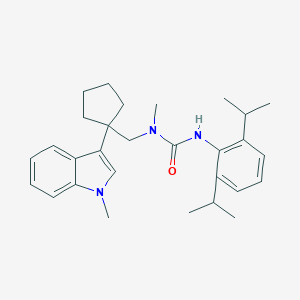
Urea, N'-(2,6-bis(1-methylethyl)phenyl)-N-methyl-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N'-(2,6-bis(1-methylethyl)phenyl)-N-methyl-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)- is a chemical compound used in scientific research. It is commonly known as BI-9564 and has been studied for its potential use in cancer treatment. In
作用機序
BI-9564 works by binding to the bromodomain of BET proteins, thereby preventing their interaction with acetylated histones. This results in the inhibition of gene expression, leading to the suppression of cancer cell growth. BI-9564 has been found to be highly selective for BET proteins and does not affect other bromodomain-containing proteins.
生化学的および生理学的効果
BI-9564 has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. BI-9564 has also been found to modulate the immune system by increasing the production of cytokines and enhancing T-cell activation.
実験室実験の利点と制限
One of the main advantages of BI-9564 is its high selectivity for BET proteins, which makes it a promising candidate for cancer treatment. However, one of the limitations of BI-9564 is its complex synthesis method, which makes it difficult to produce in large quantities. Additionally, the high cost of production may limit its use in clinical settings.
将来の方向性
There are several future directions for research on BI-9564. One area of research is to explore its potential use in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another area of research is to investigate its use in other diseases, such as inflammatory disorders. Additionally, further studies are needed to optimize the synthesis method and improve the cost-effectiveness of BI-9564 production.
Conclusion:
In conclusion, BI-9564 is a promising compound that has shown potential for cancer treatment. Its selective targeting of BET proteins makes it a promising candidate for cancer therapy. Further research is needed to explore its full therapeutic potential and optimize its production for clinical use.
合成法
BI-9564 is a complex organic compound that is synthesized using several steps. The synthesis method involves the use of various reagents and solvents, including but not limited to, tert-butyl isocyanate, 2,6-diisopropylaniline, and 1-methyl-1H-indole-3-carboxaldehyde. The final product is obtained by purifying the crude product using column chromatography and recrystallization.
科学的研究の応用
BI-9564 has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the growth of cancer cells by targeting the bromodomain and extra-terminal (BET) family of proteins. BET proteins are known to play a critical role in regulating gene expression, and their dysregulation has been linked to various types of cancer. BI-9564 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
特性
CAS番号 |
145131-58-4 |
|---|---|
製品名 |
Urea, N'-(2,6-bis(1-methylethyl)phenyl)-N-methyl-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)- |
分子式 |
C29H39N3O |
分子量 |
445.6 g/mol |
IUPAC名 |
3-[2,6-di(propan-2-yl)phenyl]-1-methyl-1-[[1-(1-methylindol-3-yl)cyclopentyl]methyl]urea |
InChI |
InChI=1S/C29H39N3O/c1-20(2)22-13-11-14-23(21(3)4)27(22)30-28(33)32(6)19-29(16-9-10-17-29)25-18-31(5)26-15-8-7-12-24(25)26/h7-8,11-15,18,20-21H,9-10,16-17,19H2,1-6H3,(H,30,33) |
InChIキー |
UJWKCRLQJIAEGM-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)N(C)CC2(CCCC2)C3=CN(C4=CC=CC=C43)C |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)N(C)CC2(CCCC2)C3=CN(C4=CC=CC=C43)C |
その他のCAS番号 |
145131-58-4 |
同義語 |
3-(2,6-dipropan-2-ylphenyl)-1-methyl-1-[[1-(1-methylindol-3-yl)cyclope ntyl]methyl]urea |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



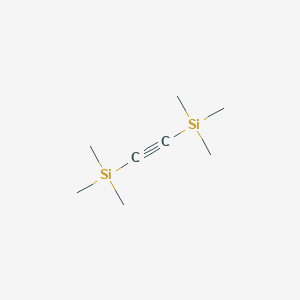
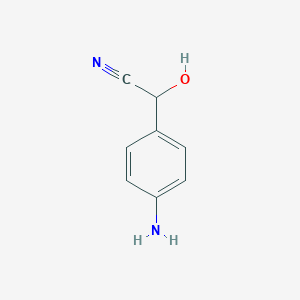
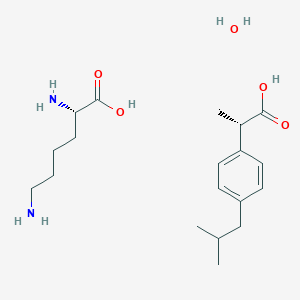
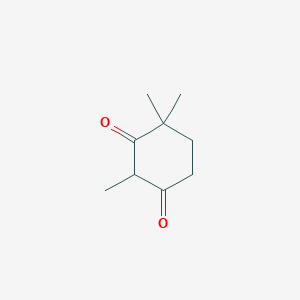

![[(2r,3s,4r,5r)-5-(6-Aminopurin-9-Yl)-3,4-Dihydroxy-Oxolan-2-Yl]methyl [hydroxy-[[(2r,3s,4r,5s)-3,4,5-Trihydroxyoxolan-2-Yl]methoxy]phosphoryl] Hydrogen Phosphate](/img/structure/B126358.png)
